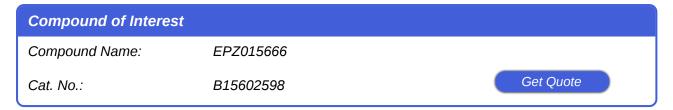


Application Notes and Protocols for EPZ015666 in In Vivo Mouse Xenograft Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **EPZ015666**, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in preclinical mouse xenograft models. The following sections detail dosing, experimental procedures, and expected outcomes for various cancer cell line-derived xenografts.

Introduction

EPZ015666 (also known as GSK3235025) is an orally bioavailable small molecule inhibitor of PRMT5 with demonstrated anti-tumor activity in a range of hematological and solid tumor models.[1][2][3] It competitively inhibits the peptide substrate binding to PRMT5, leading to a reduction in symmetric arginine dimethylation of target proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3][4] These protocols are designed to guide researchers in the effective use of **EPZ015666** for in vivo efficacy studies.

Quantitative Data Summary

The following tables summarize the typical dosage and administration of **EPZ015666** in various mouse xenograft models based on published studies.

Table 1: **EPZ015666** Dosage and Administration in Mouse Xenograft Models



Cancer Type	Cell Line(s)	Mouse Strain	Dosage (mg/kg)	Dosing Route	Dosing Schedule	Vehicle
Mantle Cell Lymphoma (MCL)	Z-138, Maver-1, Granta-519	SCID, NSG	25, 50, 100, 200	Oral (gavage)	Twice daily (BID)	0.5% Methylcellu lose
HTLV-1 Transforme d T-cells	SLB-1, ATL-ED	NSG	25, 50	Oral (gavage)	Twice daily (BID)	0.5% Methylcellu lose[5]
Cervical Cancer	HeLa	Nude	200	Oral (gavage)	Twice daily (BID)	0.5% Methylcellu lose[6][7]
Multiple Myeloma	KMS11	NOD SCID	150	Oral (gavage)	Twice daily (BID)	Not Specified

Table 2: Summary of In Vivo Efficacy of EPZ015666



Cancer Type	Cell Line	Dosage (mg/kg, BID)	Duration of Treatment	Efficacy Endpoint	Observed Outcome
Mantle Cell Lymphoma	Z-138	200	21 days	Tumor Growth Inhibition (TGI)	>93% TGI
Mantle Cell Lymphoma	Maver-1	200	21 days	Tumor Growth Inhibition (TGI)	>70% TGI
Mantle Cell Lymphoma	Granta-519	200	18 days	Tumor Growth Inhibition (TGI)	45% TGI
HTLV-1 Transformed T-cells	SLB-1, ATL- ED	25, 50	Until endpoint	Survival, Tumor Burden	Significantly enhanced survival and decreased tumor burden[5][8]
Cervical Cancer	HeLa	200	Two 10-day periods	Tumor Growth	Significant reduction in tumor growth[6][7]

Experimental Protocols Mantle Cell Lymphoma (MCL) Xenograft Model

- a. Cell Culture and Animal Model:
- MCL cell lines (e.g., Z-138, Maver-1, Granta-519) are cultured in appropriate media as recommended by the supplier.



- 6-8 week old immunodeficient mice (e.g., NSG or SCID) are used for tumor implantation.[9]
- b. Tumor Implantation:
- Harvest MCL cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 5 x 10⁶ to 10 x 10⁷ cells in a volume of 100-200 μ L into the flank of each mouse.
- c. **EPZ015666** Preparation and Administration:
- Prepare a suspension of **EPZ015666** in a vehicle of 0.5% methylcellulose in sterile water.
- Once tumors are palpable and reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.[9]
- Administer EPZ015666 or vehicle control orally via gavage twice daily (BID) at the desired dose (e.g., 25, 50, 100, or 200 mg/kg).
- d. Efficacy Assessment:
- Measure tumor volume 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health throughout the study.
- At the end of the study (e.g., 21 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for PRMT5 target engagement).

Cervical Cancer (HeLa) Xenograft Model

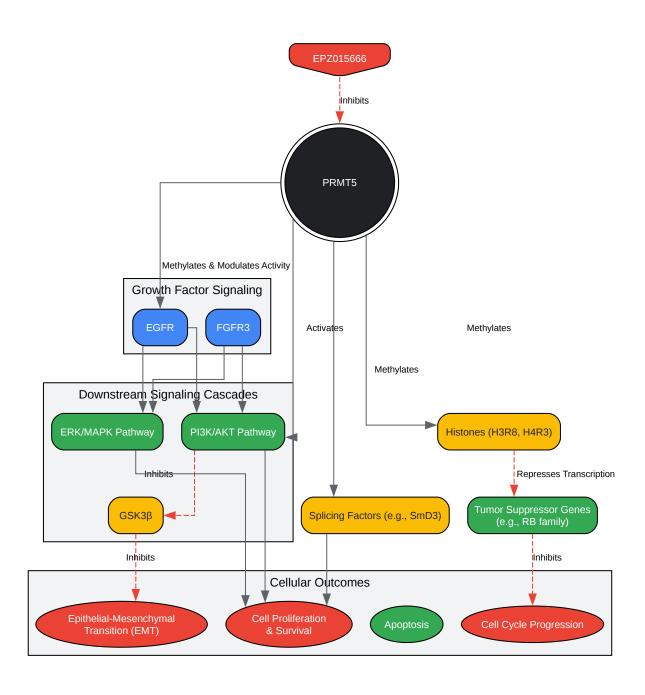
- a. Cell Culture and Animal Model:
- Culture HeLa cells in appropriate media.
- Use 6-week-old female athymic nude mice for tumor implantation.[6][7]



- b. Tumor Implantation:
- Subcutaneously inject 1 x 10⁶ HeLa-Luc-D3H2LN cells into the flank of each mouse.[6][7]
- c. **EPZ015666** Preparation and Administration:
- Prepare **EPZ015666** in 0.5% methylcellulose.
- Begin treatment 7 days after cell injection.[6][7]
- Administer EPZ015666 orally at 200 mg/kg twice daily. Treatment can be administered in cycles, for example, for two 10-day periods.[6][7]
- d. Efficacy Assessment:
- Monitor tumor growth by measuring tumor volume with calipers.
- At the study endpoint, tumors can be harvested for Western blot analysis to assess PRMT5 activity and downstream signaling pathways.

Visualizations PRMT5 Signaling Pathway in Cancer



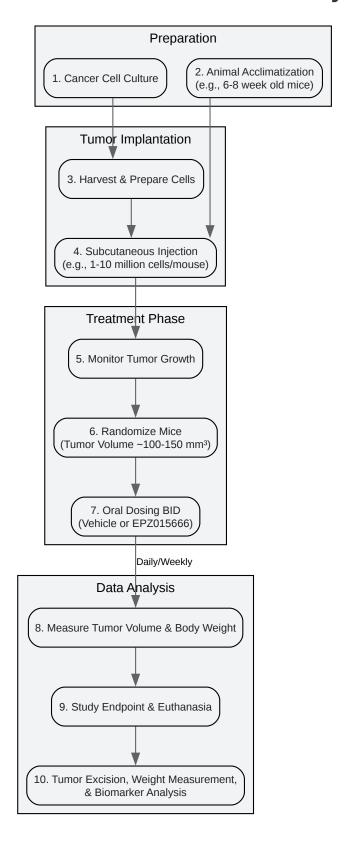


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Caption: PRMT5 signaling pathways in cancer and the inhibitory action of EPZ015666.



Experimental Workflow for In Vivo Efficacy Study



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Caption: General experimental workflow for **EPZ015666** in vivo mouse xenograft studies.

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